4-Brom-2-methylphenylacetat

Übersicht

Beschreibung

“4-Bromo-2-methylphenyl acetate” is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid containing a bromine atom .

Synthesis Analysis

The synthesis of “4-Bromo-2-methylphenyl acetate” can be achieved through various methods. One such method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methylphenyl acetate” can be represented by the InChI code: 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl group, a methyl group attached to the second carbon, and an acetate group attached to the phenyl group .Physical and Chemical Properties Analysis

“4-Bromo-2-methylphenyl acetate” is a liquid at room temperature . Its molecular weight is 243.1 g/mol . The compound has a CAS Number of 958646-47-4 .Wissenschaftliche Forschungsanwendungen

Organische Synthese Zwischenprodukte

4-Brom-2-methylphenylacetat: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann zur Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden, insbesondere solcher, die einen bromierten aromatischen Ring als Teil ihrer Struktur benötigen. Das Vorhandensein der Acetylgruppe bietet auch eine vielfältige Reaktivität und ermöglicht eine weitere Funktionalisierung durch nucleophile Substitutionsreaktionen .

Materialwissenschaften

In den Materialwissenschaften kann diese Verbindung zur Entwicklung neuer Materialien mit spezifischen optischen Eigenschaften beitragen. Bromierte aromatische Verbindungen werden häufig bei der Synthese von Flüssigkristallen verwendet, die für Displaytechnologien von entscheidender Bedeutung sind .

Analytische Chemie

Als Standard in der analytischen Chemie kann This compound zur Kalibrierung von Instrumenten wie GC-MS (Gaschromatographie-Massenspektrometrie) und HPLC (Hochleistungsflüssigkeitschromatographie) verwendet werden. Seine eindeutige massenspektrometrische Signatur hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .

Landwirtschaftliche Chemie

Diese Verbindung kann als Vorläufer bei der Synthese von Agrochemikalien dienen. Bromierte aromatische Verbindungen sind häufig wichtige Zwischenprodukte bei der Herstellung von Herbiziden und Pestiziden und liefern wesentliche Strukturelemente für Wirkstoffe .

Medizinische Chemie

In der medizinischen Chemie kann This compound zur Herstellung neuartiger Arzneimittelkandidaten verwendet werden. Sein bromierter Phenylring ist ein häufiges Motiv in vielen Pharmazeutika, und die Acetylgruppe kann in verschiedene funktionelle Gruppen umgewandelt werden, die für die Arzneimittelentwicklung relevant sind .

Chemieunterricht

Die Verbindung wird auch in Bildungseinrichtungen verwendet, insbesondere in organischen Chemie-Laboren auf Bachelor-Niveau. Sie kann eingesetzt werden, um verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren, und hilft den Schülern, die praktischen Aspekte von Bromierungs- und Veresterungsreaktionen zu verstehen .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

It is known that brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The mode of action of 4-Bromo-2-methylphenyl acetate is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom on the compound can be replaced by another group, allowing the formation of a new carbon–carbon bond . This is a key step in the synthesis of many complex organic molecules .

Biochemical Pathways

Brominated compounds like this one are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract

Result of Action

The result of the action of 4-Bromo-2-methylphenyl acetate is primarily seen in its role as a reagent in chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction

Action Environment

The action of 4-Bromo-2-methylphenyl acetate is influenced by various environmental factors. For example, the efficiency of its use in Suzuki–Miyaura cross-coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the stability of the compound can be affected by exposure to light, heat, and moisture.

Eigenschaften

IUPAC Name |

(4-bromo-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQZSPJVILXASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

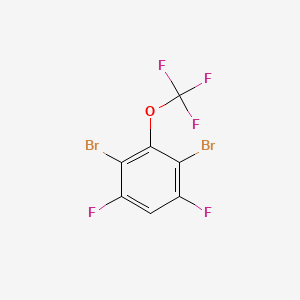

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)